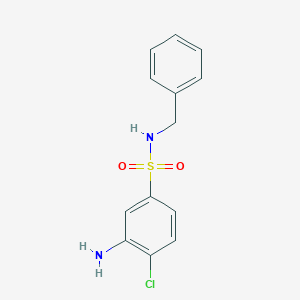

3-Amino-N-benzyl-4-chlorobenzenesulfonamide

CAS No.: 1036602-99-9

Cat. No.: VC2908820

Molecular Formula: C13H13ClN2O2S

Molecular Weight: 296.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1036602-99-9 |

|---|---|

| Molecular Formula | C13H13ClN2O2S |

| Molecular Weight | 296.77 g/mol |

| IUPAC Name | 3-amino-N-benzyl-4-chlorobenzenesulfonamide |

| Standard InChI | InChI=1S/C13H13ClN2O2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |

| Standard InChI Key | ZILKWXHGSYVAQF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N |

| Canonical SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N |

Introduction

Chemical Structure and Physical Properties

3-Amino-N-benzyl-4-chlorobenzenesulfonamide is characterized by its precise molecular structure and distinct physical properties that make it valuable for research applications. The compound is identified by CAS number 1036602-99-9 and has the molecular formula C13H13ClN2O2S, with a molecular weight of 296.77 g/mol. The structure features a benzene ring with a sulfonamide group (-SO2NH-) connected to a benzyl group, as well as an amino group (-NH2) at the 3-position and a chlorine atom at the 4-position relative to the sulfonamide.

Structural Identifiers

The compound can be identified through various chemical notations that provide standardized ways to represent its structure. These identifiers are essential for database searching and chemical information retrieval.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-amino-N-benzyl-4-chlorobenzenesulfonamide |

| Standard InChI | InChI=1S/C13H13ClN2O2S/c14-12-7-6-11(8-13(12)15)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |

| Standard InChIKey | ZILKWXHGSYVAQF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N |

| Canonical SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N |

| PubChem Compound ID | 28538826 |

Table 1: Chemical Identifiers for 3-Amino-N-benzyl-4-chlorobenzenesulfonamide

Synthesis and Preparation Methods

The synthesis of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide typically involves multi-step chemical processes that require careful execution and controlled reaction conditions.

General Synthetic Approach

Applications in Research and Development

Chemical Building Block

3-Amino-N-benzyl-4-chlorobenzenesulfonamide serves as an important intermediate in organic synthesis. The compound's functionality makes it valuable for constructing more complex organic molecules. The amino group provides a reactive site for further modifications, including:

-

Condensation reactions with aldehydes or ketones

-

Acylation to form amides

-

Diazotization followed by various transformations

-

Coupling reactions for carbon-carbon or carbon-heteroatom bond formation

Biological Research Applications

In biological research, this compound has potential applications in enzyme inhibition studies and protein-ligand interaction investigations. The specific arrangement of functional groups creates a unique molecular recognition pattern that could interact with biological targets. The sulfonamide group, in particular, has historical significance in medicinal chemistry as a pharmacophore in antibacterial agents.

Structure-Based Design

The compound may serve as a scaffold for medicinal chemistry efforts. Similar sulfonamide derivatives have been investigated in the development of enzyme inhibitors and other biologically active compounds. For instance, research on related compounds has explored their potential in creating novel pyruvate kinase inhibitors .

Comparative Analysis with Related Compounds

Structural Analogs

Several structural analogs of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide exist, differing in the position of substituents or the nature of the amine component. Comparative analysis helps understand structure-activity relationships and chemical reactivity patterns.

| Compound | Structural Differences | Similar Properties |

|---|---|---|

| 4-Amino-N-benzyl-3-chlorobenzenesulfonamide | Amino and chloro positions swapped | Same molecular weight, similar reactivity |

| N-Benzyl-3-chloro-4-nitrobenzenesulfonamide | Nitro group instead of amino group | Precursor in synthesis, more electron-withdrawing |

| N-[3-[benzyl(methyl)amino]propyl]-4-chlorobenzenesulfonamide | Different substitution pattern | Contains sulfonamide and benzyl groups |

| N-Allyl-N-benzyl-4-methylbenzenesulfonamide | Different substituents (allyl, methyl vs. amino, chloro) | Contains sulfonamide with benzyl substitution |

Table 2: Comparison of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide with Related Compounds

Electronic and Steric Effects

The positioning of the amino and chloro groups in 3-Amino-N-benzyl-4-chlorobenzenesulfonamide creates a unique electronic environment on the benzene ring. The amino group is electron-donating, while the chloro substituent is electron-withdrawing, resulting in an electronic push-pull system that affects the reactivity of the sulfonamide group and the benzene ring.

Spectroscopic Characterization

Spectroscopic data provides crucial information for structure confirmation and purity assessment of 3-Amino-N-benzyl-4-chlorobenzenesulfonamide.

Mass Spectrometry

Mass spectrometric analysis would typically show the molecular ion peak at m/z 296.77, corresponding to the molecular weight of C13H13ClN2O2S, with characteristic isotope patterns due to the presence of chlorine and sulfur.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume